molecular formula C14H17F2NO5 B2556275 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid CAS No. 2445786-91-2

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid

Cat. No.: B2556275
CAS No.: 2445786-91-2
M. Wt: 317.289
InChI Key: VTWCWFQNCDKPPT-UHFFFAOYSA-N
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Description

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid is a synthetic organic compound characterized by its unique chemical structure This compound features a benzoic acid core substituted with a difluoroethoxy group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid typically involves multiple steps:

    Formation of the Difluoroethoxy Intermediate: This step involves the reaction of a suitable difluoroethanol derivative with a protecting group to form the difluoroethoxy intermediate.

    Introduction of the Benzoic Acid Core: The intermediate is then reacted with a benzoic acid derivative under specific conditions to introduce the benzoic acid core.

    Addition of the Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid involves its interaction with specific molecular targets. The difluoroethoxy group and the carbamate moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1,1-Difluoro-2-(methoxycarbonylamino)ethoxy]benzoic acid
  • 3-[1,1-Difluoro-2-(ethoxycarbonylamino)ethoxy]benzoic acid
  • 3-[1,1-Difluoro-2-(propoxycarbonylamino)ethoxy]benzoic acid

Uniqueness

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid is unique due to the presence of the tert-butyl carbamate group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall stability compared to similar compounds.

Properties

IUPAC Name

3-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5/c1-13(2,3)22-12(20)17-8-14(15,16)21-10-6-4-5-9(7-10)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWCWFQNCDKPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(OC1=CC=CC(=C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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